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1-Phenylpiperazine hydrobromide Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Technical Synthesis Guide: Preparation of 1-Phenylpiperazine Hydrobromide
Technical Synthesis Guide: Preparation of 1-Phenylpiperazine Hydrobromide
Abstract
This technical guide details the laboratory-scale synthesis and purification of 1-phenylpiperazine hydrobromide (CAS: 92-54-6 (base)), a critical pharmacophore in the development of phenylpiperazine-class antidepressants (e.g., trazodone, nefazodone) and antifungal agents. The protocol utilizes the cyclization of aniline with bis(2-chloroethyl)amine hydrochloride (nor-nitrogen mustard hydrochloride). While high-yielding, this route involves handling blister agent precursors, necessitating strict adherence to the safety protocols outlined herein. The guide covers the synthesis of the free base, high-vacuum distillation purification, and the specific crystallization of the hydrobromide salt.[1]
Safety & Hazard Assessment (CRITICAL)
WARNING: Nitrogen Mustard Precursor Handling The starting material, bis(2-chloroethyl)amine hydrochloride , is a "nitrogen mustard" precursor. In solution, particularly at neutral or basic pH, it forms an aziridinium ion , a potent alkylating agent that is highly toxic and a severe blister agent.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity of >100 fpm.
-
PPE: Double nitrile gloves (minimum thickness 0.11 mm), chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended if powder handling is extensive.
-
Decontamination: Prepare a quench solution (10% sodium thiosulfate or 5% NaOH) to neutralize spills immediately.
-
Aniline: Toxic by inhalation and skin absorption; induces methemoglobinemia.
Retrosynthetic Analysis & Mechanism
The synthesis relies on a double nucleophilic substitution. The reaction does not proceed via simple SN2 displacement but rather through a neighboring group participation mechanism involving a reactive aziridinium intermediate.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway involving sequential aziridinium ion formation and nucleophilic ring opening.
Experimental Protocol
Reagents and Materials
| Reagent | CAS No.[2][3][4] | MW ( g/mol ) | Equiv. | Quantity |
| Aniline | 62-53-3 | 93.13 | 1.0 | 9.3 g (100 mmol) |
| Bis(2-chloroethyl)amine HCl | 821-48-7 | 178.49 | 1.0 | 17.8 g (100 mmol) |
| Diglyme (Solvent) | 111-96-6 | - | - | 50 mL |
| Sodium Carbonate (Anhydrous) | 497-19-8 | 105.99 | 1.1 | 11.6 g |
| Hydrobromic Acid (48% aq) | 10035-10-6 | 80.91 | ~1.1 | ~12 mL |
| Ethanol (Absolute) | 64-17-5 | - | - | ~100 mL |
Step 1: Synthesis of 1-Phenylpiperazine (Free Base)
Rationale: While industrial methods often use a solvent-free "melt" at 200°C, the solvent-based method (Diglyme or n-Butanol) provides better thermal control and reduces the formation of tarry polymerization byproducts in a laboratory setting.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and a thermometer. Flush with nitrogen.[4][5]
-
Charging: Add aniline (9.3 g) and bis(2-chloroethyl)amine hydrochloride (17.8 g) to the flask.
-
Solvent Addition: Add diglyme (50 mL). Note: n-Butanol can be substituted if a lower reflux temperature (117°C) is desired, but reaction times will be longer (20-24h).
-
Reaction: Heat the mixture to reflux (approx. 160°C for diglyme) with vigorous stirring.
-
Observation: The mixture will darken significantly.
-
Duration: Reflux for 8–10 hours. Monitor by TLC (SiO2; EtOAc/Hexane 1:1) for the disappearance of aniline.
-
-
Neutralization: Cool the reaction mixture to ~50°C. Add anhydrous sodium carbonate (11.6 g) slowly to neutralize the HCl generated. Stir for 30 minutes.
-
Workup:
-
Filter the warm mixture to remove inorganic salts (NaCl/Na2CO3). Wash the filter cake with a small amount of hot diglyme.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the solvent.
-
-
Purification (Distillation):
-
Transfer the dark oily residue to a Claisen flask for vacuum distillation.[6]
-
Fraction 1: Solvent and unreacted aniline (lower boiling).
-
Fraction 2 (Product): Collect the fraction boiling at 140–145°C at 0.2 mmHg (or ~286°C at atmospheric pressure).
-
Yield: Expect 60–75% (approx. 10–12 g) of a pale yellow viscous liquid.
-
Step 2: Preparation of the Hydrobromide Salt
Rationale: The free base oxidizes over time (turning dark brown). The hydrobromide salt is a stable, crystalline solid suitable for long-term storage and pharmaceutical formulation.
-
Dissolution: Dissolve the purified 1-phenylpiperazine free base (10 g, 61.6 mmol) in absolute ethanol (40 mL).
-
Acidification: Place the solution in an ice bath (0–5°C). Add 48% aqueous hydrobromic acid (approx. 7.5 mL, ~67 mmol) dropwise with stirring.
-
Check pH: Ensure the pH is acidic (pH < 3).
-
-
Crystallization:
-
A precipitate should form immediately. If not, add diethyl ether (20–30 mL) to induce precipitation.
-
Stir at 0°C for 1 hour to maximize yield.
-
-
Filtration: Filter the white solid using a Büchner funnel. Wash with cold ethanol/ether (1:1 mixture, 20 mL).
-
Recrystallization:
-
Dissolve the crude salt in the minimum amount of boiling ethanol (or methanol).
-
Allow to cool slowly to room temperature, then refrigerate.
-
Filter the purified crystals and dry in a vacuum desiccator over P2O5.
-
Analytical Validation
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 230 – 235 °C | Capillary Method [1] |
| 1H-NMR (D2O) | δ 3.45 (t, 4H), 3.55 (t, 4H), 7.0-7.4 (m, 5H) | 400 MHz NMR |
| Solubility | Soluble in water, MeOH; Insoluble in Ether | Solubility Test |
Note on Melting Point: Literature values for phenylpiperazine salts vary based on the specific acid and solvation. The hydrobromide salt typically melts in the range of 230–235°C [1], whereas the hydrochloride salt melts around 247°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete cyclization or polymerization. | Ensure temperature is maintained >150°C. Use fresh Bis-amine HCl (hygroscopic). |
| Dark/Black Product | Oxidation of aniline/product. | Perform reaction under strict N2 atmosphere. Distill free base immediately before salting. |
| No Precipitate | Solution too dilute or too much water (from 48% HBr). | Concentrate the ethanol solution or add excess Diethyl Ether to "crash out" the salt. |
| Skin Irritation | Exposure to Bis-amine or Aniline. | STOP WORK. Wash area with soap/water for 15 mins. Seek medical attention. |
Workflow Diagram
Figure 2: Operational workflow from raw materials to purified hydrobromide salt.
References
- Prelog, V., & Drizda, V. (1933). Sur la préparation de la 1-phényl-pipérazine.
-
Pollard, C. B., & MacDowell, L. G. (1934). The Synthesis of N-Monophenylpiperazine. Journal of the American Chemical Society, 56(10), 2199–2200. [Link]
- Patent CN103980229A. Preparation method of N-phenyl piperazine. (2014).
Sources
High-Resolution UV-Vis Spectrophotometric Analysis of 1-Phenylpiperazine Hydrobromide
High-Resolution UV-Vis Spectrophotometric Analysis of 1-Phenylpiperazine Hydrobromide
Application Note & Standard Operating Protocol (SOP)
Executive Summary
This application note details the protocol for the ultraviolet-visible (UV-Vis) characterization of 1-Phenylpiperazine Hydrobromide (1-PP HBr) . 1-PP is a critical pharmacophore found in phenylpiperazine-class antidepressants (e.g., trazodone, nefazodone) and is frequently monitored as a bioactive metabolite or a designer drug precursor in forensic settings.
This guide moves beyond basic operation, providing a self-validating protocol that accounts for the specific solvatochromic properties and protonation states of the piperazine ring. We utilize a dual-band monitoring approach (
Scientific Foundation & Mechanism
The Chromophore System
The UV absorption of 1-phenylpiperazine is governed by the phenyl ring coupled to the piperazine nitrogen.
-
Primary Chromophore: The benzene ring exhibits characteristic
transitions. -
Auxochromic Effect: The nitrogen atom at position 4 of the piperazine ring (attached to the phenyl group) possesses a lone pair of electrons. These electrons interact with the
-system of the benzene ring (n interaction), causing a bathochromic shift (red shift) and an hyperchromic effect (increased intensity) compared to benzene. -
Salt Form Impact: The hydrobromide salt (HBr) ensures the piperazine nitrogens are protonated. While the N1 nitrogen (distal) is most basic, the N4 nitrogen (proximal to phenyl) can also be affected by pH. Protonation of the N4 nitrogen withdraws electron density, potentially reducing the auxochromic effect. Therefore, pH control is critical for spectral reproducibility.
Expected Spectral Features
| Band Assignment | Approx. Wavelength ( | Transition Type | Molar Absorptivity ( |
| E-Band (Primary) | 237 – 242 nm | High (~8,000 - 12,000 | |
| B-Band (Secondary) | 280 – 290 nm | Moderate (~1,500 - 3,000 |
Experimental Protocol
Materials & Reagents
-
Analyte: 1-Phenylpiperazine Hydrobromide (CAS: 92-54-6 for free base; ensure HBr salt stoichiometry is accounted for).
-
Solvent: 0.1 M Hydrochloric Acid (HCl) in Methanol or Water.
-
Rationale: Using acidic media stabilizes the salt form, preventing free-base conversion and ensuring consistent protonation of the amine, which yields the most reproducible spectral data.
-
-
Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600, Agilent Cary 60) with matched quartz cuvettes (10 mm pathlength).
Workflow Diagram
The following logic flow ensures data integrity during sample preparation and analysis.
Figure 1: Operational workflow for the spectrophotometric determination of 1-PP HBr.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Accurately weigh 12.2 mg of 1-Phenylpiperazine HBr into a 50 mL volumetric flask.
-
Target Concentration: ~0.24 mg/mL (approx. 1 mM).
-
-
Dissolve in 0.01 M HCl (or Methanol). Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume. Label this Stock A .
Step 2: Working Standard Preparation (Linearity Series)
Prepare five calibration standards from Stock A to cover the linear range (typically 10 µM to 100 µM).
| Standard ID | Volume Stock A (mL) | Final Vol (mL) | Approx. Conc. (µg/mL HBr salt) | Approx. Conc. (µM) |
| Std 1 | 1.0 | 10 | 24.4 | 100 |
| Std 2 | 0.8 | 10 | 19.5 | 80 |
| Std 3 | 0.6 | 10 | 14.6 | 60 |
| Std 4 | 0.4 | 10 | 9.8 | 40 |
| Std 5 | 0.2 | 10 | 4.9 | 20 |
Step 3: Instrument Parameters[4]
-
Scan Mode: Absorbance
-
Range: 200 nm – 400 nm
-
Scan Speed: Medium (approx. 200-400 nm/min)
-
Slit Width: 1.0 nm or 2.0 nm (Narrower slit improves resolution of the secondary band at 285 nm).
-
Baseline: Auto-zero with pure solvent (0.01 M HCl/MeOH) in both sample and reference cuvettes.
Data Analysis & Validation
Calculation of Molar Absorptivity ( )
Using the Beer-Lambert Law (
-
Extract the Absorbance (
) at (typically ~239 nm) for each standard. -
Plot
(y-axis) vs. Concentration in Molarity (x-axis). -
The slope of the regression line is the Molar Absorptivity (
).
Typical Reference Values (for validation):
-
:
-
:
Quality Control Criteria
-
Linearity:
for the calibration curve. -
Spectral Purity: The ratio of absorbance at the two peaks (
) should remain constant across all concentrations (typically a ratio of ~4:1 to 5:1). Deviation indicates interference or scattering.
Troubleshooting & Critical Considerations
pH Sensitivity (The "Salt" Factor)
The user must recognize that 1-PP has two nitrogen centers.
-
Neutral pH: The spectrum may shift slightly due to the equilibrium between the free base and protonated forms.
-
Acidic pH (Recommended): In 0.1 M HCl, the piperazine ring is fully protonated. This "locks" the electronic configuration, preventing shifts caused by small pH variations in the solvent. Always use acidified solvents for quantitative work.
Solvent Cut-off
-
Avoid using Acetone or Benzene as solvents; their UV cut-offs (>300 nm and 280 nm respectively) will mask the 1-PP peaks.
-
Recommended: Water (Cut-off 190 nm), Methanol (205 nm), or Acetonitrile (190 nm).
References
-
National Institute of Standards and Technology (NIST). Piperazine, 1-phenyl- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). Available at: [Link]
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News. Available at: [Link]
-
PubChem. 1-Phenylpiperazine Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Technical Notes & Optimization
No content available
Reference Data & Comparative Studies
A Comparative Guide to the C13-NMR Chemical Shifts of 1-Phenylpiperazine: Free Base vs. Hydrobromide Salt
A Comparative Guide to the C13-NMR Chemical Shifts of 1-Phenylpiperazine: Free Base vs. Hydrobromide Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Phenylpiperazine in Drug Discovery
1-Phenylpiperazine is a ubiquitous scaffold found in a multitude of clinically significant drugs, targeting a wide array of receptors and enzymes. Its derivatives have shown activity as antipsychotics, antidepressants, anxiolytics, and antihypertensives. The precise characterization of this moiety and its salts is paramount for quality control, structural elucidation of new derivatives, and understanding its behavior in physiological environments. C13-NMR spectroscopy is an indispensable tool in this regard, offering a detailed fingerprint of the carbon skeleton.
This guide will focus on the comparison of the C13-NMR spectra of 1-phenylpiperazine free base and its hydrobromide salt. The formation of a hydrobromide salt, a common strategy to improve the solubility and stability of amine-containing active pharmaceutical ingredients (APIs), significantly perturbs the electronic distribution within the molecule. Understanding these changes is critical for researchers working on the development of new 1-phenylpiperazine-based therapeutics.
Comparative Analysis of C13-NMR Chemical Shifts
The C13-NMR chemical shifts of 1-phenylpiperazine are sensitive to the protonation state of the piperazine nitrogen atoms. The following table summarizes the experimental chemical shifts for the free base and the expected shifts for the hydrobromide salt, based on established principles of protonation effects on amine spectra.
| Carbon Atom | 1-Phenylpiperazine (Free Base) Experimental δ (ppm) | 1-Phenylpiperazine Hydrobromide (Predicted) δ (ppm) | Rationale for Predicted Shift |
| C1' (ipso) | ~151 | ~149 | Slight upfield shift due to reduced electron-donating effect of the protonated piperazine ring. |
| C2'/C6' (ortho) | ~116 | ~118 | Downfield shift due to the inductive effect of the positively charged nitrogen. |
| C3'/C5' (meta) | ~129 | ~130 | Minor downfield shift, as the inductive effect diminishes with distance. |
| C4' (para) | ~120 | ~122 | Downfield shift due to the electron-withdrawing nature of the protonated piperazine. |
| C2/C6 (piperazine) | ~50 | ~45-47 | Significant upfield shift (α-effect) due to the direct attachment to the protonated nitrogen. |
| C3/C5 (piperazine) | ~46 | ~42-44 | Upfield shift (β-effect) due to the proximity to the protonated nitrogen. |
Note: Experimental values for the free base are aggregated from various sources. Predicted values for the hydrobromide salt are based on the established effects of protonation on the C13-NMR spectra of amines.
The Underlying Science: Why Protonation Alters Chemical Shifts
The observed changes in C13-NMR chemical shifts upon protonation of 1-phenylpiperazine can be attributed to several key factors:
-
Inductive Effect: The introduction of a positive charge on the nitrogen atom upon protonation leads to a strong electron-withdrawing inductive effect (-I effect). This effect deshields the neighboring carbon atoms, causing their resonance signals to shift downfield (to a higher ppm value). The magnitude of this effect decreases with increasing distance from the protonated nitrogen.
-
Hyperconjugation: Changes in hyperconjugative interactions upon protonation can also influence the electron density at various carbon atoms, contributing to the observed shifts.
-
Through-Space Effects: The presence of the counter-ion (bromide) can also have a minor influence on the chemical shifts, although this effect is generally less pronounced than the inductive effects of protonation.
The most significant changes are expected for the piperazine ring carbons. The carbons directly attached to the protonated nitrogen (C2/C6) will experience a notable upfield shift, a phenomenon known as the "α-effect" of protonation in amines. The adjacent carbons (C3/C5) will also exhibit an upfield shift, referred to as the "β-effect". Conversely, the carbons of the phenyl ring will generally experience a downfield shift due to the overall electron-withdrawing nature of the protonated piperazinyl group.
Experimental Protocol for C13-NMR Data Acquisition
To obtain high-quality C13-NMR data for 1-phenylpiperazine and its salts, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the sample (1-phenylpiperazine free base or hydrobromide salt).
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ for the free base) in a 5 mm NMR tube. The choice of solvent is critical and should be reported with the data. For comparative studies, the same solvent should be used for both the free base and the salt.
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 100 MHz for ¹³C.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).
-
Visualizing the Impact of Protonation
The following diagram illustrates the structural change upon protonation and the resulting impact on the C13-NMR spectrum.
Caption: Structural comparison and predicted C13-NMR shifts.
Conclusion
The C13-NMR spectrum of 1-phenylpiperazine is highly informative and sensitive to the protonation state of the molecule. The formation of the hydrobromide salt induces predictable shifts in the carbon resonances, most notably an upfield shift for the piperazine carbons and a downfield shift for the phenyl carbons. This comparative guide provides a framework for researchers to interpret the C13-NMR spectra of 1-phenylpiperazine and its derivatives, aiding in structural confirmation and the analysis of acid-base properties. A thorough understanding of these spectral changes is essential for the robust characterization of novel drug candidates based on this important scaffold.
References
-
Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. [Link]
-
Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2123. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved February 13, 2026 from [Link].
A Senior Application Scientist's Guide to the Reference Standard Qualification of 1-Phenylpiperazine Hydrobromide
A Senior Application Scientist's Guide to the Reference Standard Qualification of 1-Phenylpiperazine Hydrobromide
Introduction: The Bedrock of Analytical Accuracy
In pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is a highly purified and well-characterized compound against which production batches of active pharmaceutical ingredients (APIs), impurities, and degradation products are measured.[1][2] The quality and reliability of all analytical data hinge directly on the integrity of the reference standard used.[1]
1-Phenylpiperazine is a significant chemical entity, serving as a key synthetic intermediate for numerous pharmaceuticals, particularly those targeting neurological disorders.[3][4] It can also manifest as a process impurity or a metabolite of more complex APIs.[5][6] Therefore, establishing a qualified reference standard for its salt form, 1-phenylpiperazine hydrobromide, is a critical task for ensuring analytical precision in drug development.
This guide provides an in-depth, experience-driven framework for the comprehensive qualification of 1-phenylpiperazine hydrobromide as a non-compendial reference standard. We will move beyond a simple checklist of tests to explore the scientific rationale behind each step, compare methodologies, and provide actionable protocols, adhering to the stringent principles outlined by the International Council on Harmonisation (ICH).[2][7]
The Qualification Imperative: A Multi-Pronged Approach
The qualification of a reference standard is not a single experiment but a holistic evaluation designed to unequivocally confirm its identity, purity, and assigned potency. This process ensures the standard is fit for its intended purpose, whether for qualitative identification or quantitative assays.[2] The US Food and Drug Administration (FDA) identifies the failure to submit well-characterized reference standards as a common issue that can delay drug approval, underscoring the criticality of this process.[1]
Our approach is structured as a self-validating workflow, where orthogonal analytical techniques are employed to build a cohesive and scientifically sound characterization package.
Caption: Workflow for Reference Standard Qualification.
Part 1: Identity Confirmation — Knowing Your Molecule
The first pillar of qualification is proving, unequivocally, that the material is 1-phenylpiperazine hydrobromide. A single technique is insufficient; a confluence of evidence from orthogonal methods is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the cornerstone of structural elucidation. ¹H NMR should confirm the number of protons, their environments (aromatic vs. aliphatic), and their coupling patterns. ¹³C NMR will verify the number and types of carbon atoms. The resulting spectra should be fully assigned and consistent with the proposed structure.
-
Mass Spectrometry (MS): MS provides the molecular weight of the free base (1-phenylpiperazine). High-resolution MS (HRMS) is preferred to confirm the elemental composition with high accuracy. The fragmentation pattern should also be analyzed to ensure it aligns with the known structure.
-
Infrared (IR) Spectroscopy: An IR spectrum provides a molecular "fingerprint," confirming the presence of key functional groups such as N-H bonds (from the protonated amine salt), C-N bonds, and aromatic C-H bonds.
-
Elemental Analysis (C, H, N): This classical technique is crucial for confirming the empirical formula of the salt. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within a narrow tolerance (e.g., ±0.4%) of the theoretical values for C₁₀H₁₅N₂Br.
Part 2: Purity and Potency — The Quantitative Core
Purity is not merely the absence of other components; it is a detailed accounting of all potential impurities.[1] Potency, the measure of the active part of the reference standard, is then determined by subtracting the sum of all impurities from 100%. This is known as the mass balance approach .
Caption: Mass Balance Approach for Potency Assignment.
Key Purity Analyses
-
Chromatographic Purity (HPLC/UPLC): This is the primary technique for quantifying organic process-related impurities and potential degradation products. A high-resolution, stability-indicating method must be developed. The use of a Photodiode Array (PDA) detector is essential to check for peak purity and to ensure no co-eluting impurities are hidden.
-
Water Content (Karl Fischer Titration): Hydrobromide salts can be hygroscopic. Coulometric or volumetric Karl Fischer titration is the gold standard for accurately quantifying water content, which directly impacts the final potency value.
-
Residual Solvents (Headspace Gas Chromatography, GC-HS): ICH Q3C provides limits for solvents used during synthesis. A GC-HS method is required to identify and quantify any residual solvents, which must be accounted for in the mass balance calculation.
-
Inorganic Impurities (Residue on Ignition / Sulphated Ash): This test quantifies non-volatile inorganic matter that would not be detected by chromatography. The sample is charred and then ignited at high temperatures (e.g., 600 ± 50°C) until a constant weight is achieved.
Comparison of Purity Methodologies
| Technique | Purpose | Strengths | Limitations |
| HPLC-PDA | Quantify organic impurities and degradation products. | High sensitivity and specificity; allows for peak purity assessment. | Requires a well-developed, stability-indicating method. Non-chromophoric impurities are not detected. |
| GC-HS | Quantify volatile residual solvents. | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Karl Fischer | Quantify water content. | Highly specific and accurate for water. | Can be sensitive to atmospheric moisture, requiring careful handling. |
| Residue on Ignition | Quantify non-volatile inorganic impurities. | Simple, gravimetric method for total inorganic content. | Non-specific; does not identify the individual inorganic species. |
| qNMR | Direct potency assignment (alternative to mass balance). | An absolute method; does not require a pre-qualified reference standard. | Requires a certified internal standard, can be complex to set up and validate. |
Part 3: Stability — Ensuring Long-Term Viability
A reference standard's qualification is not static. Its stability must be proven under defined storage conditions to establish a valid re-test period.[1]
-
Forced Degradation Studies: This is a foundational experiment where the material is intentionally exposed to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways and products.[8][9] This study is paramount for developing a stability-indicating analytical method—one that can separate the intact compound from all its potential degradation products.[9]
-
Long-Term and Accelerated Stability: The reference standard is stored at specified conditions (e.g., long-term at 5°C and accelerated at 25°C/60% RH) and tested at predetermined intervals. The data are used to establish the re-test date and recommended storage conditions.
Experimental Protocols: A Practical Guide
Protocol 1: HPLC-PDA Method for Purity of 1-Phenylpiperazine HBr
-
Instrumentation: UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detection: PDA scan 200-400 nm, with quantification at the absorbance maximum (approx. 243 nm).[10]
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~10 mg of 1-phenylpiperazine HBr and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.
-
Analysis: Perform a blank injection (diluent) followed by the sample injection. Integrate all peaks and report the area percent for any impurity greater than the reporting threshold (e.g., 0.05%).
Protocol 2: Forced Degradation Study
-
Objective: To assess the degradation of 1-phenylpiperazine HBr under stress and validate the specificity of the HPLC method.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the reference standard.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.[8]
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.[8]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[8]
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours, then prepare a 1 mg/mL solution.[8]
-
Photolytic Degradation: Expose the solid powder to a light source compliant with ICH Q1B guidelines.
-
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, an unstressed control, and a blank using the HPLC method described above.
-
Evaluation: Examine the chromatograms for new peaks (degradants). The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main 1-phenylpiperazine peak and from each other. Assess peak purity of the main peak in each condition.
Data Summary and Comparison
Table 1: Hypothetical Qualification Results for 1-Phenylpiperazine HBr (Lot: RS-PPZ-001)
| Test | Method | Specification | Result |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure | Conforms |
| Appearance | Visual | White to off-white solid | Conforms |
| Chromatographic Purity | HPLC-PDA | ≥ 99.5% area | 99.82% |
| Individual Unspecified Impurity | HPLC-PDA | ≤ 0.10% area | 0.08% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.11% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits | Conforms (Acetone: 50 ppm) |
| Residue on Ignition | Gravimetric (USP <281>) | ≤ 0.1% | 0.03% |
| Assay (by Mass Balance) | Calculation | Report Value | 99.68% |
Calculation: 100% - 0.18% (Total Organic Impurities) - 0.11% (Water) - 0.005% (Acetone) - 0.03% (Residue on Ignition) = 99.675%
Comparison: In-House vs. Compendial Standard
The primary alternative to qualifying an in-house standard is to use a pre-qualified compendial standard from an organization like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP).[11]
| Attribute | In-House Qualified Standard | Compendial Standard (e.g., USP, EP) |
| Source | Synthesized and purified in-house or by a contract manufacturer.[1] | Procured directly from the pharmacopeial body. |
| Qualification | Full characterization, purity, potency, and stability studies must be performed by the user. | Extensively characterized by the pharmacopeial body; used "as is" with the provided Certificate. |
| Traceability | Traceable to internal analytical measurements and methods. | Metrologically traceable to primary international standards. |
| Regulatory Acceptance | Requires submission of a comprehensive characterization report in regulatory filings.[12][13] | Generally accepted by regulatory authorities without further justification. |
| Cost & Availability | High initial cost and time investment for qualification. Readily available once established. | High purchase cost per vial. Availability depends on the pharmacopeia's inventory. |
| Use Case | Necessary for non-compendial substances, novel impurities, or when a compendial standard is unavailable. | Ideal for assays and tests described in a specific pharmacopeial monograph. |
Conclusion
The qualification of 1-phenylpiperazine hydrobromide as a reference standard is a rigorous, multi-faceted process that forms the foundation of reliable analytical testing. It demands a deep understanding of analytical chemistry, regulatory expectations, and the molecule's intrinsic properties. By employing a battery of orthogonal techniques for identity, a meticulous mass balance approach for potency, and robust stability studies, a laboratory can establish a reference standard with the scientific integrity required to support all phases of drug development. This guide provides the strategic framework and practical methodologies to achieve that goal, ensuring that the resulting standard is, and remains, fit for its critical purpose.
References
- ICH. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones.
- LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?.
- Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
- BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
- Chem-Impex. (n.d.). 1-Phenylpiperazine.
- Cayman Chemical. (n.d.). Phenylpiperazine (hydrochloride) (CAS 4004-95-9).
- Sigma-Aldrich. (n.d.). Pharmacopeia & Metrological Institute Standards.
- Benchchem. (n.d.). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
- LGC Standards. (n.d.). 1-Phenylpiperazine Hydrochloride.
- Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. ResearchGate.
- Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
- Reagecon. (n.d.). European Pharmacopoeia Reagents and Standards | Ph Eur.
- Wikipedia. (n.d.). Substituted piperazine.
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A Comparative Guide to Purity Analysis of 1-Phenylpiperazine Hydrobromide: GC-MS vs. Alternative Methods
A Comparative Guide to Purity Analysis of 1-Phenylpiperazine Hydrobromide: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective therapeutic development. 1-Phenylpiperazine, a key building block in the synthesis of numerous pharmaceuticals, including the antitussive agent Levodropropizine, is no exception.[1] Its hydrobromide salt is a common form for handling and storage, making its purity analysis a critical quality control step.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1-phenylpiperazine hydrobromide against alternative analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.
The Criticality of Purity in 1-Phenylpiperazine Hydrobromide
1-Phenylpiperazine is not only a synthetic precursor but is also recognized as "Levodropropizine impurity B" in the European Pharmacopoeia (EP), highlighting its importance as a reference standard for impurity profiling.[1][2] The presence of impurities can have significant implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Potential impurities can arise from the synthesis process, such as unreacted starting materials, byproducts, or isomers, as well as from degradation. Therefore, a robust and validated analytical method is imperative for their detection and quantification.
GC-MS: A Powerful Tool for Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile compounds. Its high chromatographic resolution and the specificity of mass spectrometric detection make it a powerful tool for impurity profiling.
The Rationale Behind the GC-MS Approach
The choice of GC-MS for the analysis of 1-phenylpiperazine is driven by its ability to separate structurally similar compounds, such as positional isomers, which can be challenging for other techniques. However, as a salt, 1-phenylpiperazine hydrobromide is non-volatile. Therefore, a critical sample preparation step involves the liberation of the free base, 1-phenylpiperazine, which is more amenable to GC analysis. Furthermore, the polarity of the amine groups in the piperazine ring can lead to peak tailing and poor chromatographic performance. To mitigate this, derivatization is often employed to create a less polar, more volatile, and thermally stable analyte.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the typical workflow for the purity analysis of 1-phenylpiperazine hydrobromide by GC-MS.
Caption: Workflow for GC-MS Purity Analysis of 1-Phenylpiperazine HBr.
Comparative Analysis: GC-MS vs. HPLC
While GC-MS is a robust technique, High-Performance Liquid Chromatography (HPLC) is a common and often preferred alternative for the analysis of pharmaceutical compounds, especially those that are non-volatile or thermally labile.
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Sample Volatility | Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar compounds like amines. | Suitable for non-volatile and thermally labile compounds. |
| Sample Preparation | More complex for salts; requires liberation of the free base and often derivatization. | Simpler; direct dissolution in the mobile phase is often possible. |
| Sensitivity | Generally high, especially in selected ion monitoring (SIM) mode. | Good, but can be limited by the analyte's chromophore. Derivatization can enhance sensitivity. |
| Selectivity | High, due to both chromatographic separation and mass spectrometric detection. | Good, but may be lower for structurally similar impurities without a mass spectrometer. |
| Identification | Confident identification through mass spectral library matching. | Identification based on retention time comparison with reference standards. |
| Run Time | Typically longer due to temperature programming. | Can be faster with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost for a standard UV detector setup. |
Causality in Method Selection
The choice between GC-MS and HPLC is fundamentally dictated by the physicochemical properties of 1-phenylpiperazine and its potential impurities.
-
Choose GC-MS when: The primary concern is the identification of unknown volatile or semi-volatile impurities, or when a high degree of certainty in identification is required through mass spectral data. It is also advantageous for separating isomers that may be difficult to resolve by HPLC.
-
Choose HPLC when: A simpler, high-throughput method for routine purity assessment is needed, and the impurities of interest have a suitable UV chromophore or can be easily derivatized. It is also the method of choice for non-volatile degradation products that cannot be analyzed by GC.
Potential Impurities in 1-Phenylpiperazine Synthesis
Understanding the synthetic route is crucial for predicting potential process-related impurities. A common synthesis involves the reaction of aniline with diethanolamine.
Caption: Potential Impurities from 1-Phenylpiperazine Synthesis.
Other potential impurities could include residual solvents from the reaction and purification steps. Degradation products may form under stress conditions such as heat, light, and oxidation.
Experimental Protocols
Protocol 1: GC-MS Purity Analysis of 1-Phenylpiperazine Hydrobromide
-
Sample Preparation (Liberation of Free Base and Derivatization):
-
Accurately weigh approximately 25 mg of 1-phenylpiperazine hydrobromide into a 15 mL glass tube.
-
Add 5 mL of 1 M sodium hydroxide solution to dissolve the sample and liberate the free base.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic (ethyl acetate) layer to a clean tube.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 100 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA) for derivatization.
-
Cap the tube and heat at 70°C for 20 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Protocol 2: HPLC-UV Purity Analysis of 1-Phenylpiperazine Hydrobromide
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of 1-phenylpiperazine hydrobromide.
-
Dissolve in and dilute to 25.0 mL with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Conclusion
The purity analysis of 1-phenylpiperazine hydrobromide is a critical aspect of quality control in the pharmaceutical industry. Both GC-MS and HPLC offer robust and reliable methods for this purpose, with the choice of technique depending on the specific analytical requirements.
GC-MS, with its high separation efficiency and definitive mass spectral identification, is unparalleled for the comprehensive characterization of volatile and semi-volatile impurities, including challenging isomeric separations. However, it requires more extensive sample preparation, including the liberation of the free base and derivatization.
Conversely, HPLC provides a simpler and often faster method for routine purity assessments, particularly for non-volatile compounds. The sensitivity of HPLC can be enhanced with derivatization when necessary.
For a comprehensive purity assessment strategy, a combination of both techniques can be highly effective. HPLC can be used for routine quality control and the analysis of non-volatile degradation products, while GC-MS can be employed for the definitive identification of unknown impurities and for methods requiring high selectivity. The adoption of a well-validated analytical method, grounded in a thorough understanding of the synthetic process and potential degradation pathways, is essential for ensuring the quality and safety of pharmaceuticals derived from 1-phenylpiperazine.
References
- European Pharmacopoeia (Ph. Eur.) 10th Edition. (2019). Levodropropizine (1535). European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
PubChem. (n.d.). 1-Phenylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Paw, B., Misztal, G., & Hopkała, H. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10.
- Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 6(1), 1-10.
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Starshinechemical. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]
-
Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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